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Compound of Interest

Compound Name: 1-Boc-4-Bromo-3-formylindole

Cat. No.: B1372707 Get Quote

In the landscape of medicinal chemistry and organic synthesis, the indole nucleus stands out

as a "privileged scaffold," a structural motif frequently found in FDA-approved drugs and natural

products with a vast range of pharmacological activities.[1][2] Its prevalence stems from its

ability to mimic endogenous molecules, such as the neurotransmitter serotonin, and to form key

interactions with a multitude of biological targets.[1][3] Within this important class of

compounds, tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate has emerged as a particularly

valuable and versatile synthetic intermediate.

This guide provides a comprehensive technical overview for researchers, scientists, and drug

development professionals on the properties, synthesis, and strategic application of this

powerful building block. Its utility is anchored in three key structural features:

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the indole nitrogen

provides crucial stability during synthetic transformations and enhances solubility in common

organic solvents. It can be readily removed under mild acidic conditions, allowing for

subsequent functionalization at the nitrogen atom.[3]

The C-4 Bromo Substituent: This bromine atom serves as a highly effective synthetic

"handle" for modern palladium-catalyzed cross-coupling reactions, enabling the strategic

introduction of diverse aryl, heteroaryl, and alkyl groups to build molecular complexity.[3][4]

The C-3 Formyl Group: The aldehyde functionality at the C-3 position is a versatile reaction

site, amenable to a wide array of transformations including reductive aminations, Wittig

reactions, and oxidations, providing another axis for structural diversification.[5]
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The strategic placement of these functionalities makes tert-butyl 4-bromo-3-formyl-1H-indole-1-

carboxylate a cornerstone reagent for constructing libraries of novel compounds in the pursuit

of new therapeutic agents.

Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to

its effective use in the laboratory. The data below are essential for handling, characterization,

and reaction monitoring.

Physicochemical Data
Property Value Source(s)

IUPAC Name
tert-butyl 4-bromo-3-

formylindole-1-carboxylate
[6]

CAS Number 303041-88-5 [7][8]

Molecular Formula C₁₄H₁₄BrNO₃ [6][8]

Molecular Weight 324.17 g/mol [6][9]

Appearance White to off-white solid [3]

Melting Point 117-119 °C [9][10]

Boiling Point
426.7 °C at 760 mmHg

(Predicted)
[7][9]

Density ~1.42 g/cm³ (Predicted) [9][10]

Solubility

Soluble in common organic

solvents (DCM, THF, EtOAc,

DMF)

Inferred

Spectroscopic Data (Predicted)
While a definitive, published spectrum for this specific compound is not readily available, the

following data are predicted based on its structure and analysis of similar indole derivatives.[11]
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Spectroscopy Predicted Data Interpretation

¹H NMR (CDCl₃, 400 MHz)

δ ~10.2 (s, 1H), δ ~8.2-8.4 (d,

1H), δ ~7.8 (s, 1H), δ ~7.4-7.6

(m, 2H), δ ~1.7 (s, 9H)

Aldehyde proton (CHO),

aromatic protons of the indole

core, singlet for the 9 protons

of the Boc group.

¹³C NMR (CDCl₃, 100 MHz)

δ ~185 (C=O, aldehyde), δ

~149 (C=O, carbamate), δ

~138-115 (aromatic carbons),

δ ~85 (quaternary C of Boc), δ

~28 (CH₃ of Boc)

Characteristic carbonyl peaks

for the aldehyde and Boc-

carbamate, aromatic region

signals, and distinct Boc group

signals.

FT-IR (KBr, cm⁻¹)

~2980 (C-H, Boc), ~1735

(C=O, carbamate), ~1680

(C=O, aldehyde), ~1580-1450

(C=C, aromatic), ~1250 (C-N),

~1150 (C-O)

Strong carbonyl stretching

frequencies are key diagnostic

peaks for the carbamate and

aldehyde groups.

Mass Spec. (ESI+)

m/z 324/326 [M+H]⁺, 268/270

[M-C₄H₈+H]⁺, 224/226 [M-

Boc+H]⁺

Shows the characteristic 1:1

isotopic pattern for bromine.

Fragments correspond to the

loss of isobutylene and the

entire Boc group.

Synthesis and Purification
The most common and efficient synthesis of tert-butyl 4-bromo-3-formyl-1H-indole-1-

carboxylate involves the N-protection of commercially available 4-bromo-1H-indole-3-

carboxaldehyde. The Boc group is installed using di-tert-butyl dicarbonate (Boc₂O) in the

presence of a base.

Synthesis Workflow Diagram
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Starting Material:
4-bromo-1H-indole-3-carboxaldehyde

Reagents:
Boc₂O, DMAP, Anhydrous THF

Reaction Step
Stir at room temperature

under N₂ atmosphere

1. Combine

Aqueous Workup
Add H₂O, Extract with EtOAc

Wash with Brine

2. Quench & Extract

Purification
Dry (Na₂SO₄), Concentrate

Flash Column Chromatography

3. Isolate Crude

Final Product
tert-butyl 4-bromo-3-formyl-

1H-indole-1-carboxylate

4. Purify

Click to download full resolution via product page

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: N-Boc Protection
This protocol is a self-validating system; progress can be monitored by Thin Layer

Chromatography (TLC) to ensure the consumption of starting material before proceeding to the
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workup.

Reagent Preparation:

To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromo-1H-indole-3-

carboxaldehyde (1.0 equiv.).

Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of

approximately 0.2 M.

Reaction Execution:

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.).

Add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.) as a catalyst. The use of a catalytic

amount of DMAP is crucial for accelerating the reaction, which might otherwise be

sluggish.

Allow the reaction mixture to stir at room temperature. Monitor the reaction's progress by

TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent), checking for the disappearance of

the starting material spot. The reaction is typically complete within 2-4 hours.

Workup and Extraction:

Once the starting material is consumed, quench the reaction by adding deionized water.

Remove the THF under reduced pressure using a rotary evaporator.

Extract the remaining aqueous layer three times with ethyl acetate (EtOAc).

Combine the organic extracts and wash sequentially with 1 M HCl (to remove DMAP),

saturated aqueous sodium bicarbonate (NaHCO₃), and finally, brine.

Purification:

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate in vacuo to yield the crude product.
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Purify the crude residue by flash column chromatography on silica gel, typically using a

gradient of ethyl acetate in hexanes, to afford tert-butyl 4-bromo-3-formyl-1H-indole-1-

carboxylate as a solid.

Chemical Reactivity and Synthetic Utility
The power of this molecule lies in its capacity for selective, orthogonal functionalization at its

two primary reaction sites.

Palladium-Catalyzed Cross-Coupling at the C-4 Position
The C-Br bond is an ideal substrate for a variety of palladium-catalyzed cross-coupling

reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern

organic synthesis because it forms C-C bonds with high efficiency and tolerates a wide range

of functional groups, making it indispensable for building the biaryl structures common in

pharmaceuticals.[12]

Suzuki-Miyaura Catalytic Cycle
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Pd(0)L₂
(Active Catalyst)

Oxidative
Addition

R¹-Pd(II)L₂(X)
(Indole Complex)

Transmetalation

R¹-Pd(II)L₂(R²)
(Biaryl Complex)

R²-B(OR)₂
(Boronic Acid/Ester) Base (e.g., K₂CO₃)

Reductive
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 Catalyst
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R¹-R²
(Coupled Product)
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Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
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Detailed Experimental Protocol: Suzuki-Miyaura
Coupling

Setup:

In a dry Schlenk flask, combine tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate (1.0

equiv.), the desired arylboronic acid (1.5 equiv.), and a base such as potassium carbonate

(K₂CO₃, 2.0 equiv.).

Add the palladium catalyst, for example, [1,1'-

Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.). The

choice of catalyst and ligand is critical and may require optimization for challenging

substrates.

Execution:

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this

cycle three times to ensure an oxygen-free environment, which is crucial to prevent

catalyst degradation.

Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor progress by TLC or LC-

MS.

Workup:

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate.

Purification:

Purify the residue by flash column chromatography to yield the 4-aryl-3-formylindole

product.
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Transformations of the C-3 Aldehyde
The aldehyde group provides a gateway to numerous other functionalities. A prime example is

reductive amination, which is one of the most effective methods for introducing nitrogen-

containing side chains, a common strategy in drug design to improve potency and

pharmacokinetic properties.

Reductive Amination: Reaction with a primary or secondary amine under acidic conditions

forms an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like

sodium triacetoxyborohydride (STAB) to yield the corresponding amine.

Wittig Reaction: Reaction with a phosphorus ylide allows for the conversion of the C=O bond

into a C=C bond, enabling the synthesis of various vinyl-indole derivatives.

Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid using

reagents like sodium chlorite or reduced to a primary alcohol with sodium borohydride.

Applications in Medicinal Chemistry and Drug
Discovery
The true value of tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate is realized in its

application as a scaffold for generating novel drug candidates. The indole core is a key

pharmacophore in many therapeutic areas, including oncology, neuroscience, and infectious

diseases.[13][14]

Derivatives synthesized from this building block have been explored as:

Kinase Inhibitors: Many kinase inhibitors target the ATP-binding pocket. By attaching

appropriate aryl groups at the C-4 position, the resulting molecules can be designed to mimic

the adenine region of ATP, leading to potent and selective inhibition of kinases implicated in

cancer and inflammatory diseases.[2][15]

Anticancer Agents: The indole scaffold is present in numerous anticancer drugs.

Functionalization at C-3 and C-4 can lead to compounds that inhibit tubulin polymerization,

disrupt cell signaling pathways, or induce apoptosis in cancer cells.[13]
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Antimicrobial Agents: Novel indole derivatives continue to be investigated as potential

treatments for bacterial and fungal infections, often by disrupting cell wall synthesis or other

essential microbial processes.[1]

Drug Discovery Workflow
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Caption: Role of the building block in a typical drug discovery program.
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Handling, Storage, and Safety
Handling: Use in a well-ventilated area or chemical fume hood. Wear standard personal

protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant

gloves. Avoid breathing dust and direct contact with skin and eyes.[16] The compound is

classified as an irritant.[10]

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability,

storage under an inert gas (nitrogen or argon) at 2-8°C is recommended.[10]

Disposal: Dispose of the chemical and its container in accordance with local, state, and

federal regulations.

Conclusion
Tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate is far more than a simple chemical

reagent; it is a strategic tool for molecular innovation. Its combination of a protected indole core

with two distinct and synthetically versatile functional groups provides researchers with a

reliable and powerful platform for the efficient construction of complex molecules. Its central

role as a precursor to diverse libraries of substituted indoles ensures its continued importance

in the fields of medicinal chemistry and drug discovery, facilitating the exploration of new

chemical space and the development of next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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